
Isopropyl 3-chloro-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3-chloro-2-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a valuable building block in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyl 3-chloro-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:
Formation of Enolate Ion: The starting material, such as a β-keto ester, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 3-chloro-2-oxobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution: Formation of substituted esters.
Reduction: Formation of isopropyl 3-hydroxy-2-oxobutanoate.
Hydrolysis: Formation of 3-chloro-2-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3-chloro-2-oxobutanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of isopropyl 3-chloro-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The oxo group also plays a crucial role in its reactivity, allowing for reduction and hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-chloro-2-oxobutanoate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 3-chloro-2-oxobutanoate: Similar structure but with a methyl group instead of an isopropyl group.
Propyl 3-oxobutanoate: Lacks the chloro group but has a similar ester and oxo functionality.
Uniqueness
Isopropyl 3-chloro-2-oxobutanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties compared to its ethyl and methyl analogs. This makes it a valuable intermediate in specific synthetic applications where the isopropyl group is desired.
Eigenschaften
Molekularformel |
C7H11ClO3 |
|---|---|
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
propan-2-yl 3-chloro-2-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(9)5(3)8/h4-5H,1-3H3 |
InChI-Schlüssel |
MITNHDILEJEOOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
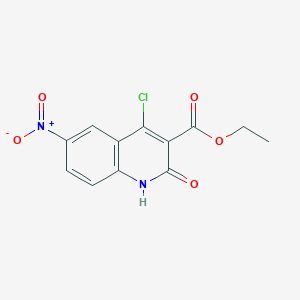
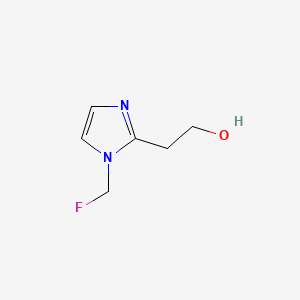
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)

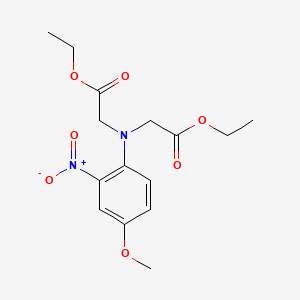
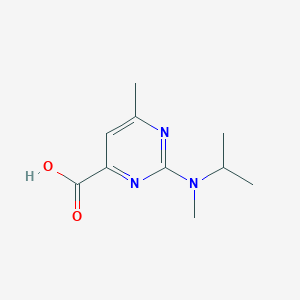
![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
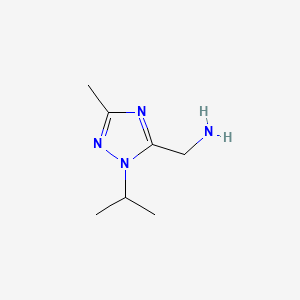

![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)


